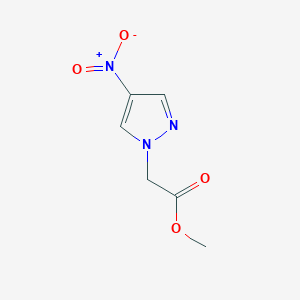

methyl (4-nitro-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEADOFDFVOSIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl (4-nitro-1H-pyrazol-1-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic pathway, experimental protocols, and relevant biological context, presenting all quantitative data in structured tables and logical workflows in graphical representations.

Introduction

This compound is a valuable building block in medicinal chemistry. The pyrazole nucleus is a well-established scaffold in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the nitro group at the 4-position of the pyrazole ring can significantly influence the molecule's electronic properties and biological activity, making it a crucial synthon for the exploration of new chemical entities. This guide focuses on the most common and efficient method for its preparation: the N-alkylation of 4-nitropyrazole.

Synthetic Pathway

The synthesis of this compound is primarily achieved through the N-alkylation of 4-nitropyrazole with a suitable methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the pyrazole ring nitrogen, forming a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the desired product.

A closely analogous reaction, the synthesis of methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, is achieved by reacting 4(5)-nitro-2-methylimidazole with methyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF)[1]. This supports the proposed synthetic route for the target pyrazole derivative.

Caption: General synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for N-alkylation of pyrazoles and related heterocycles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Nitropyrazole | 98% | Commercially Available |

| Methyl Bromoacetate | 98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, 99% | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

To this mixture, add methyl bromoacetate (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data (Predicted)

While a specific experimental report with characterization data for this compound was not found in the literature search, the following data can be predicted based on the analysis of closely related structures.

| Property | Predicted Value |

| Appearance | Pale yellow solid |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| Melting Point | 100-110 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 8.1 (s, 1H, pyrazole-H), ~ 7.9 (s, 1H, pyrazole-H), ~ 5.0 (s, 2H, CH₂), ~ 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 168 (C=O), ~ 140 (pyrazole-C), ~ 138 (pyrazole-C-NO₂), ~ 125 (pyrazole-C), ~ 55 (CH₂), ~ 53 (OCH₃) |

| Yield | 70-85% |

Biological Context and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide array of pharmacological activities.[2][3] The introduction of a nitro group can enhance or modify these activities. For instance, nitro-substituted pyrazoles have been investigated for their anticancer properties.[4] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Inhibition of this pathway is a major strategy in cancer drug development. It is plausible that this compound or its derivatives could modulate this pathway.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by the title compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via N-alkylation of 4-nitropyrazole. The provided experimental protocol, based on well-established chemical principles and analogous reactions, offers a clear pathway for its preparation. The predicted characterization data serves as a useful reference for researchers. Furthermore, the exploration of the potential biological context highlights the significance of this compound as a precursor for the development of novel therapeutic agents, particularly in the realm of oncology. Further studies are warranted to confirm the predicted properties and to explore the full pharmacological potential of this and related nitro-pyrazole derivatives.

References

- 1. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇N₃O₄ | Calculated |

| Molecular Weight | 185.14 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Analogy to similar compounds |

Synthesis

A plausible and commonly employed method for the synthesis of N-alkylated pyrazoles is the reaction of the parent heterocycle with an appropriate alkyl halide in the presence of a base. For this compound, this would involve the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate.

A detailed experimental protocol, by analogy to the synthesis of a similar imidazole derivative, is provided below.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-nitro-1H-pyrazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

dot

Caption: Synthetic workflow for this compound.

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the protons of the methyl acetate group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the ester functionality.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly downfield. The carbonyl carbon of the ester and the methyl group carbon will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1750 |

| NO₂ (asymmetric stretch) | ~1550 |

| NO₂ (symmetric stretch) | ~1350 |

| C-N stretch | ~1300-1200 |

| C-O stretch | ~1250-1000 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonylmethyl group, the nitro group, and other characteristic cleavages of the pyrazole ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the pyrazole ring, the nitro group, and the ester functionality.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the deactivating nitro group will make these reactions more difficult.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents. This amino derivative can serve as a precursor for the synthesis of a wide range of other functionalized pyrazoles. The nitro group on a pyrazole ring can also be susceptible to nucleophilic aromatic substitution under certain conditions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The ester can also undergo transesterification reactions or be reduced to an alcohol.

dot

Caption: Potential reactivity of this compound.

Biological Activity

While there is no specific biological activity reported for this compound itself, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.

-

Antimicrobial: Pyrazole derivatives have shown activity against various bacterial and fungal strains.

-

Anticancer: Some pyrazole-containing compounds have been investigated as potential anticancer agents.

The presence of the nitro group and the methyl acetate substituent on the pyrazole ring of the title compound may modulate its biological activity, making it a potential candidate for further investigation in drug discovery programs.

Conclusion

This technical guide has summarized the available and predicted chemical properties of this compound. While a complete experimental characterization is not yet publicly available, the provided information on its synthesis, expected spectral data, and reactivity serves as a foundational resource for researchers. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in medicinal chemistry and drug development.

References

In-depth Technical Guide: Methyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS No. 6715-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl (4-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and physicochemical properties. While specific biological activity and signaling pathway interactions for this particular molecule are not extensively publicly documented, this guide discusses the known biological significance of the broader class of nitropyrazole derivatives, offering a predictive context for its potential applications. This guide is intended to serve as a foundational resource for researchers investigating this compound and similar pyrazole-based molecular scaffolds.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the nitro group and the ester functional group makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 6715-84-0 | [1][2][3][4] |

| Molecular Formula | C₆H₇N₃O₄ | [5] |

| Molecular Weight | 185.14 g/mol | [5] |

| IUPAC Name | methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate | |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)--INVALID-LINK--[O-] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable methyl haloacetate. A general and widely applicable method is the reaction with methyl bromoacetate in the presence of a base.

General N-Alkylation Protocol

A common method for the synthesis of N-alkylated pyrazoles involves the deprotonation of the pyrazole nitrogen by a base, followed by a nucleophilic substitution reaction with an alkyl halide. A procedure analogous to the synthesis of similar N-substituted nitroimidazoles can be adapted for the synthesis of the title compound.[6]

Reaction Scheme:

Caption: General reaction scheme for the N-alkylation of 4-nitro-1H-pyrazole.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80°C) for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Note: The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles can be influenced by the choice of base, solvent, and reaction temperature. For 4-nitropyrazole, alkylation is expected to predominantly occur at the N1 position.

Analytical Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts of the pyrazole protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyrazole ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (185.14 g/mol ). The fragmentation pattern would likely involve the loss of the methoxycarbonylmethyl group, the nitro group, and other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications in Drug Discovery

Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. The pyrazole ring can act as a bioisostere for other aromatic rings, improving properties like lipophilicity and solubility, and can form key interactions with the kinase active site.

Caption: Potential mechanism of action for pyrazole-based kinase inhibitors.

Anticancer and Other Therapeutic Activities

Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer: By targeting various cellular processes, including cell cycle progression and angiogenesis.

-

Anti-inflammatory: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial: Showing efficacy against a range of bacteria and fungi.

-

Antiviral: Including activity against viruses such as HIV.

The introduction of a nitro group can further modulate the biological activity of the pyrazole core. Given these precedents, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound (CAS No. 6715-84-0) is a readily synthesizable heterocyclic compound with potential applications in drug discovery and development. While specific biological data for this molecule is currently limited, its structural features, particularly the presence of the versatile pyrazole core, suggest that it could serve as a valuable scaffold for the design of novel therapeutic agents, especially in the area of kinase inhibition and oncology. This technical guide provides a foundational understanding of its chemistry and a predictive context for its biological potential, encouraging further investigation into its pharmacological properties.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

Spectroscopic and Synthetic Profile of Methyl (4-nitro-1H-pyrazol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for methyl (4-nitro-1H-pyrazol-1-yl)acetate. This compound is a member of the nitro-substituted pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₇N₃O₄[5]

-

Molecular Weight: 185.14 g/mol [5]

-

CAS Number: 1005640-43-6

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-5 (pyrazole) |

| ~7.9 | s | 1H | H-3 (pyrazole) |

| ~5.1 | s | 2H | -CH₂- (acetate) |

| ~3.8 | s | 3H | -OCH₃ (methyl) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~145 | C-4 (pyrazole, C-NO₂) |

| ~138 | C-5 (pyrazole) |

| ~125 | C-3 (pyrazole) |

| ~53 | -OCH₃ (methyl) |

| ~52 | -CH₂- (acetate) |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Infrared (IR) Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1550, ~1350 | Strong | N-O stretch (nitro group, asymmetric & symmetric) |

| ~1200 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data (Expected)

| m/z Ratio | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular ion) |

| 126 | Moderate | [M - COOCH₃]⁺ |

| 112 | Moderate | [M - NO₂ - CH₃]⁺ |

| 80 | High | [4-nitro-1H-pyrazole]⁺ fragment |

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and characterization of this compound. The synthetic protocol is adapted from established procedures for analogous N-alkylation of nitro-substituted heterocycles.[6]

Synthesis of this compound

This synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

4-nitro-1H-pyrazole

-

Methyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Methods

The synthesized compound should be characterized using the following spectroscopic techniques.

dot

Caption: General workflow for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): The mass spectrum should be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Context and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways involved in inflammation, cell proliferation, and microbial pathogenesis. For instance, some pyrazole-containing compounds have been shown to inhibit pro-inflammatory cytokines by targeting pathways such as the NF-κB signaling cascade.

dot

Caption: Potential inhibitory effect of pyrazole derivatives on the NF-κB signaling pathway.

Conclusion

This technical guide provides essential spectroscopic and synthetic information for this compound. The detailed experimental protocol and expected analytical data will aid researchers in the successful synthesis and characterization of this compound. The provided biological context highlights the potential of this and related pyrazole derivatives as scaffolds for the development of novel therapeutic agents. Further studies are warranted to fully elucidate the biological activity profile of this specific molecule.

References

- 1. jchr.org [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

This document provides a detailed guide to the determination of the molecular weight of the compound methyl (4-nitro-1H-pyrazol-1-yl)acetate. It includes the molecular formula, a summary of atomic weights used for the calculation, a step-by-step protocol for the calculation, and a visual workflow diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Data Summary

The molecular weight is calculated based on the compound's molecular formula and the standard atomic weights of its constituent elements. The molecular formula for this compound is C₆H₇N₃O₄.

The table below summarizes the quantitative data used for the molecular weight calculation.

| Constituent Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 3 | 14.007[1][2][3] | 42.021 |

| Oxygen | O | 4 | 15.999[4][5] | 63.996 |

| Total | Molecular Weight: | 185.14 g/mol [6] |

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and may be presented as a range for certain elements due to natural isotopic variation.[7][8] For this calculation, conventional single values are used.[9]

Experimental Protocol: Molecular Weight Calculation

This section details the computational methodology used to determine the molecular weight of this compound.

Objective: To accurately calculate the molecular weight from the compound's molecular formula.

Procedure:

-

Molecular Formula Identification: The chemical formula for this compound was identified as C₆H₇N₃O₄ from established chemical databases.

-

Elemental Composition Analysis: The formula was broken down into its constituent elements and the number of atoms for each was determined:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 7 atoms

-

Nitrogen (N): 3 atoms

-

Oxygen (O): 4 atoms

-

-

Atomic Weight Compilation: The standard atomic weight for each element was referenced from IUPAC's periodic table data.

-

Calculation of Total Mass: The mass contribution of each element to the total molecular weight was calculated by multiplying the atom count by its standard atomic weight.

-

Mass of Carbon = 6 * 12.011 g/mol

-

Mass of Hydrogen = 7 * 1.008 g/mol

-

Mass of Nitrogen = 3 * 14.007 g/mol

-

Mass of Oxygen = 4 * 15.999 g/mol

-

-

Summation: The individual mass contributions were summed to yield the final molecular weight of the compound.

-

Molecular Weight = (6 * 12.011) + (7 * 1.008) + (3 * 14.007) + (4 * 15.999) = 185.139 g/mol . This value is rounded to 185.14 g/mol for practical use.

-

Logical Workflow Visualization

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound.

References

- 1. Nitrogen - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Oxygen, atomic [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Potential Therapeutic Targets of Nitropyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of nitropyrazole compounds. The unique chemical properties of the pyrazole scaffold, enhanced by the presence of a nitro group, have positioned these molecules as promising candidates in medicinal chemistry. This document details their primary biological targets, summarizes key quantitative data, provides methodologies for relevant experimental protocols, and visualizes the associated signaling pathways.

Anticancer Activity

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cell cycle regulation and microtubule dynamics, as well as the induction of apoptosis.

Target: Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Nitropyrazole-containing compounds have been identified as potent inhibitors of several kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. Certain pyrazole derivatives, particularly those with a nitro group, have shown potent inhibitory activity against Aurora A kinase.[1]

Quantitative Data: Aurora Kinase Inhibition

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 6 | Aurora A | 0.16 | HCT116 (Colon) | [1] |

| Compound 6 | - | 0.39 | HCT116 (Colon) | [1] |

| Compound 6 | - | 0.46 | MCF7 (Breast) | [1] |

| P-6 | Aurora A | 0.18 ± 0.05 | - | [2] |

| P-20 | Aurora A | 0.22 ± 0.08 | - | [2] |

| Compound 5h | Aurora A | 0.78 | MCF-7, MDA-MB-231 | [3] |

| Compound 5e | Aurora A | 1.12 | MCF-7, MDA-MB-231 | [3] |

| Alisertib (control) | Aurora A | 3.36 | - | [3] |

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of test compounds against Aurora A kinase.

-

Reagents and Materials:

-

Recombinant human Aurora A kinase

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., VX-680)

-

384-well plates

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound dilutions.

-

Add the Aurora A kinase to each well to initiate the pre-incubation period.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at room temperature for the reaction to proceed (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO without inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

-

Signaling Pathway: Aurora Kinase Inhibition Leading to Mitotic Arrest

Caption: Inhibition of Aurora A kinase by nitropyrazole compounds disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis.

CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibiting CDKs can halt cell proliferation and induce apoptosis, making them attractive targets for cancer therapy. Pyrazole derivatives have been identified as potent inhibitors of CDK2.

Quantitative Data: CDK2 Inhibition

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 9 | CDK2/cyclin A2 | 0.96 | [4] |

| Compound 7d | CDK2/cyclin A2 | 1.47 | [4] |

| Compound 7a | CDK2/cyclin A2 | 2.0 | [4] |

| Compound 4 | CDK2/cyclin A2 | 3.82 | [4] |

| Compound 15 | CDK2 | 0.005 (Ki) | [5] |

Experimental Protocol: In Vitro CDK2 Inhibition Assay

This is a generalized protocol for assessing the inhibitory effect of compounds on CDK2 activity.

-

Reagents and Materials:

-

Recombinant human CDK2/cyclin A2 complex

-

Peptide substrate (e.g., a derivative of histone H1)

-

[γ-³³P]ATP or fluorescent ATP analog

-

Kinase assay buffer

-

Test compounds in DMSO

-

Positive control inhibitor (e.g., Roscovitine)

-

Filter plates or scintillation vials

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube or plate, combine the kinase assay buffer, the peptide substrate, and the test compound.

-

Add the CDK2/cyclin A2 enzyme complex to the mixture.

-

Initiate the reaction by adding [γ-³³P]ATP (for radiometric assay) or a fluorescent ATP analog.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

-

For radiometric assays, wash the filter membrane to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence assays, measure the fluorescence signal.

-

Calculate the percentage of inhibition and determine the IC50 values as described for the Aurora kinase assay.[4]

-

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

Caption: Nitropyrazole compounds inhibit CDK2/Cyclin complexes, blocking the G1/S transition and S phase progression, which leads to cell cycle arrest and apoptosis.

Target: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport.[6] Compounds that interfere with tubulin polymerization are effective anticancer agents. Nitropyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data: Tubulin Polymerization Inhibition

| Compound ID | IC50 (µM) | Cancer Cell Line | Reference |

| Tubulin polymerization-IN-41 | 2.61 | - | [7] |

| PTA-1 | - | 17 human cancer cell lines | [1] |

| Compound 4k | - | PC-3 (Prostate) | [8] |

| Compound 5a | - | PC-3 (Prostate) | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method for assessing the effect of compounds on tubulin polymerization in a cell-free system.[1][7]

-

Reagents and Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., containing PIPES, MgCl₂, EGTA)

-

GTP (Guanosine triphosphate)

-

Glycerol (to promote polymerization)

-

Test compounds in DMSO

-

Positive control (e.g., vinblastine for inhibition, paclitaxel for stabilization)

-

96-well, clear bottom plates

-

Spectrophotometer with temperature control.

-

-

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

On ice, prepare the reaction mixture in a 96-well plate by adding tubulin polymerization buffer, GTP, and the test compound.

-

Add the purified tubulin to each well.

-

Place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

-

The increase in absorbance over time reflects the rate of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the test compounds on the lag time, rate of polymerization, and maximum polymer mass compared to controls.[1][7]

-

Workflow: Tubulin Polymerization Inhibition and Downstream Effects

Caption: Nitropyrazole compounds bind to tubulin, inhibiting microtubule polymerization. This leads to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately apoptosis.

Anti-inflammatory Activity

Nitropyrazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Target: Cyclooxygenase (COX)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5u | COX-2 | 1.79 | 74.92 | [9] |

| Compound 5s | COX-2 | 2.51 | 72.95 | [9] |

| Celecoxib (control) | COX-2 | - | 78.06 | [9] |

| Compound 8b | COX-2 | - | 316 | [10] |

| Compound 8g | COX-2 | - | 268 | [10] |

Experimental Protocol: In Vitro COX Inhibition Assay

This is a generalized protocol for measuring the inhibitory activity of compounds against COX-1 and COX-2.[11]

-

Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric or fluorescent probe

-

Test compounds in DMSO

-

Selective inhibitors for controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well plate

-

Plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To a 96-well plate, add the assay buffer, heme cofactor, the probe, and the test compound.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at regular intervals to monitor the formation of prostaglandin G2.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[11]

-

Target: Lipoxygenase (LOX)

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes, which are also involved in inflammation.

Quantitative Data: Lipoxygenase Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 2g | Lipoxygenase | 80 | [12] |

Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric method for assessing LOX inhibition.[13][14]

-

Reagents and Materials:

-

Soybean lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0) or phosphate buffer (pH 8.0)

-

Test compounds in DMSO or ethanol

-

Positive control (e.g., quercetin, nordihydroguaiaretic acid)

-

UV-Vis spectrophotometer.

-

-

Procedure:

-

Prepare a solution of the test compound.

-

In a cuvette, mix the buffer and the lipoxygenase enzyme solution.

-

Add the test compound solution and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm for a set time (e.g., 100 seconds), which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition and determine the IC50 values.[13][14]

-

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: Nitropyrazole compounds can inhibit both COX-2 and 5-LOX pathways, reducing the production of prostaglandins and leukotrienes, thereby mitigating inflammation.

Other Potential Targets

Target: Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions and septic shock. Pyrazole-containing compounds have been shown to inhibit NOS isoforms.

Quantitative Data: NOS Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS, eNOS, nNOS | 0.2 | [15][16] |

| 4-methyl-PCA | iNOS | 2.4 | [15][16] |

| 3-methyl-PCA | iNOS | 5 | [15][16] |

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

This is a generalized protocol for measuring NOS activity.

-

Reagents and Materials:

-

Purified NOS isoform (iNOS, eNOS, or nNOS)

-

L-arginine (substrate)

-

NADPH and other cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

-

Assay buffer

-

Test compounds

-

Griess reagent or other NO detection system.

-

-

Procedure:

-

In a reaction vessel, combine the assay buffer, cofactors, and the test compound.

-

Add the NOS enzyme.

-

Initiate the reaction by adding L-arginine.

-

Incubate at 37°C for a specified time.

-

Measure the production of NO, often by quantifying its stable breakdown product, nitrite, using the Griess assay.

-

Calculate the percentage of inhibition and determine the IC50 values.[17]

-

Conclusion

Nitropyrazole compounds represent a versatile scaffold with significant therapeutic potential across multiple disease areas, most notably in oncology and inflammation. Their ability to potently and, in some cases, selectively inhibit key enzymes such as Aurora kinases, CDKs, COX-2, and NOS provides a strong rationale for their continued investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel nitropyrazole-based therapeutic agents. Further research focusing on structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of Methyl (4-nitro-1H-pyrazol-1-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl (4-nitro-1H-pyrazol-1-yl)acetate in various organic solvents. Due to the limited direct experimental data on this specific compound, this guide leverages information from structurally similar molecules and general principles of organic chemistry to provide qualitative solubility profiles and standardized experimental protocols for its determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring, a nitro group, and a methyl acetate substituent. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of such compounds is a critical physicochemical property that influences their synthesis, purification, formulation, and biological availability. Understanding the solubility profile in different organic solvents is essential for researchers in drug discovery and development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Qualitative Solubility | Rationale and Supporting Evidence |

| Dimethylformamide (DMF) | Expected to be Soluble | A similar compound, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, is synthesized in DMF, indicating good solubility.[1] |

| Chloroform (CHCl₃) | Expected to be Soluble | A chloroform-carbon tetrachloride mixture was used for the crystallization of a related imidazole derivative, suggesting solubility in chloroform.[1] |

| Ethyl Acetate (EtOAc) | Likely Soluble | Used as an extraction solvent in the synthesis of a related pyrazole derivative, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.[2] |

| Acetonitrile (MeCN) | Likely Soluble | Utilized as a reaction solvent for the synthesis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.[2] |

| Ethanol (EtOH) | Likely Soluble | Used as a reaction solvent in the initial step of synthesizing a pyrazolone precursor.[2] General pyrazole derivatives show solubility in ethanol.[3] |

| Methanol (MeOH) | Likely Soluble | Pyrazole itself is soluble in methanol.[4] |

| Acetone | Likely Soluble | 4-nitro-1H-pyrazole is reported to be soluble in acetone.[3] |

| Carbon Tetrachloride (CCl₄) | Likely Sparingly Soluble | Used in a solvent mixture for crystallization, suggesting it may act as an anti-solvent to induce precipitation.[1] |

| Hexane | Expected to be Insoluble | As a non-polar solvent, hexane is unlikely to dissolve the polar functional groups of the molecule. |

| Water | Expected to be Sparingly Soluble to Insoluble | The presence of the non-polar pyrazole ring and methyl group likely limits solubility in water, a common characteristic for many organic compounds of this size.[3] |

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured when undissolved solid remains after thorough mixing.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporating dish or vial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, accurately weigh the evaporating dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent sample withdrawn.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as they may be flammable and/or toxic.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of a pyrazole derivative and the experimental determination of its solubility.

Caption: General synthesis workflow for a pyrazole derivative.

Caption: Experimental workflow for solubility determination.

References

- 1. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Cytotoxicity Screening of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and underlying principles for conducting preliminary cytotoxicity screening of pyrazole compounds, a class of heterocyclic molecules with significant potential in oncology. It details experimental protocols, summarizes cytotoxic activity, and visualizes key signaling pathways implicated in their mechanism of action.

Introduction to Pyrazole Compounds in Cancer Research

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. The pyrazole scaffold serves as a privileged structure, allowing for diverse chemical modifications to modulate biological activity and target specificity. Numerous studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation and induce cell death through various mechanisms, making them promising candidates for novel anticancer drug development.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) |

| Paclitaxel (Reference Drug) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) |

| Compound 12 | MDA-MB-231 (Breast Cancer) | 3.64 |

| Compound 13 | MDA-MB-231 (Breast Cancer) | 16.13 |

| Compound 14 | MDA-MB-231 (Breast Cancer) | 11.89 |

| Compound 12 | HepG2 (Liver Cancer) | 4.72 |

| Compound 13 | HepG2 (Liver Cancer) | 10.28 |

| Compound 14 | HepG2 (Liver Cancer) | 8.15 |

| Compound 29 | MCF7 (Breast Cancer) | 17.12 |

| Compound 29 | HepG2 (Liver Cancer) | 10.05 |

| Compound 29 | A549 (Lung Cancer) | 29.95 |

| Compound 29 | Caco2 (Colorectal Cancer) | 25.24 |

| Compound 37 | MCF7 (Breast Cancer) | 5.21 |

| Compound 5 | HepG2 (Liver Cancer) | 13.14 |

| Compound 5 | MCF-7 (Breast Cancer) | 8.03 |

| Compound 3 | HEPG2 (Liver Cancer) | <0.31-0.71 |

| Compound 9 | HEPG2 (Liver Cancer) | <0.31-0.71 |

| Compound 12 | HEPG2 (Liver Cancer) | <0.31-0.71 |

| Compound 2 | A549, MCF-7 | 8.08 (MCF-7), 19.59 (HepG2) |

| Compound 14 | A549, MCF-7 | 12.94 (MCF-7), 19.59 (HepG2) |

Experimental Protocols

Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. The two most common assays for preliminary screening are the MTT and SRB assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the pyrazole compounds to the wells. Incubate for a further 24-72 hours.

-

MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well. Incubate for 2-5 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan precipitate.

-

Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Immediately wash the plates four times with 1% (v/v) acetic acid.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm in a microplate reader.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in understanding the screening process.

Caption: Workflow for Preliminary Cytotoxicity Screening.

Signaling Pathways

Many pyrazole derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Aberrant EGFR signaling is a hallmark of many cancers.

Caption: Inhibition of the EGFR Signaling Pathway by Pyrazole Compounds.

Inhibition of VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Inhibition of the VEGFR Signaling Pathway by

The Rise of Pyrazoles: A Technical Guide to Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of next-generation cancer therapeutics. This technical guide provides an in-depth overview of recent discoveries in pyrazole-based anticancer agents, focusing on their synthesis, mechanism of action, and preclinical evaluation. It is designed to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Quantitative Efficacy of Novel Pyrazole-Based Anticancer Agents

The anticancer activity of newly synthesized pyrazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key quantitative parameter. The following tables summarize the IC50 values of several promising pyrazole-based compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazoline Derivatives

| Compound | AsPC-1 (Pancreatic) IC50 (µM) | U251 (Glioblastoma) IC50 (µM) | Reference |

| 11 | 16.8 | 11.9 | [1] |

| 12 | 62.1 | 70.1 | [1] |

Compound 11: 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline Compound 12: 1-[((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline

Table 2: Anticancer Activity of DHT-Derived Pyrazoles

| Compound | PC-3 (Prostate) IC50 (µM) | DU 145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |

| 24e | 4.2 ± 1.1 | 3.6 ± 1.2 | 5.5 ± 0.6 | 6.6 ± 0.9 | 8.5 ± 0.6 | [2] |

Compound 24e: Structure not specified in the provided context.

Table 3: Cytotoxic Activity of Pyrazolyl-Chalcone Derivatives

| Compound | MCF-7 (Breast) IC50 (µM) | PACA2 (Pancreatic) IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Reference |

| 7d | 42.6 | - | 48 | [3] |

| 9e | - | 27.6 | 52.1 | [3] |

Compound 7d and 9e: Structures not specified in the provided context.

Table 4: Anticancer Activity of Diphenyl Pyrazole-Chalcone Derivatives

| Compound | HNO-97 (Head and Neck) IC50 (µM) | Reference |

| 6b | 10 | [4] |

| 6d | 10.56 | [4] |

Compound 6b and 6d: Structures not specified in the provided context.

Key Signaling Pathways Targeted by Pyrazole-Based Anticancer Agents

Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in the development and progression of many cancers.[5][6] Ligand binding to EGFR triggers a cascade of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and metastasis.[7][8] Several pyrazole-based compounds have been developed as EGFR inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 4-Nitropyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized as key structural motifs in medicinal chemistry and drug development. The functionalization of the pyrazole core, particularly at the nitrogen atoms, profoundly influences the molecule's physicochemical properties, metabolic stability, and biological activity. 4-Nitropyrazole serves as a versatile intermediate in the synthesis of various energetic materials and pharmaceutically active compounds.[1][2][3] The electron-withdrawing nature of the nitro group at the C4 position increases the acidity of the N-H bond, facilitating its N-alkylation.[4]

This document provides detailed protocols for the N-alkylation of 4-nitropyrazole, focusing on two robust and widely applicable methods: a classical base-mediated alkylation with alkyl halides and the Mitsunobu reaction for the coupling with alcohols. These protocols offer a guide for researchers to synthesize a diverse range of N-alkyl-4-nitropyrazole derivatives. A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity (alkylation at N1 versus N2).[5][6] For 4-nitropyrazole, where the substituents at C3 and C5 are both hydrogen, the two nitrogen atoms are electronically similar, but steric hindrance from the chosen alkylating agent can influence the site of alkylation.

N-Alkylation Methodologies: A Comparative Overview

The choice of method for the N-alkylation of 4-nitropyrazole depends on the nature of the alkylating agent, the desired scale of the reaction, and the required level of regioselectivity.

| Method | Alkylating Agent | Common Reagents | Advantages | Disadvantages |

| Base-Mediated Alkylation | Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, NaH, NaOH in DMF, Acetone, or THF | Simple procedure, readily available reagents. | May lead to mixtures of N1 and N2 isomers, requires careful optimization.[6][7] |

| Mitsunobu Reaction | Primary & Secondary Alcohols | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | High yields, mild reaction conditions, proceeds with clean inversion of stereochemistry for chiral alcohols.[4][8][9] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification.[8] |

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation of 4-Nitropyrazole with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 4-nitropyrazole using a carbonate base in a polar aprotic solvent.

Materials:

-

4-Nitropyrazole

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

-

Add potassium carbonate (1.5-2.0 eq) to the stirred solution.

-

Stir the mixture at room temperature for 20-30 minutes to form the pyrazolate anion.

-

Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[10]

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-nitropyrazole.

Expected Results:

The yields for this reaction are typically moderate to good, depending on the reactivity of the alkyl halide. A mixture of N1 and N2 regioisomers may be obtained and require careful chromatographic separation.

| Alkyl Halide | Product | Typical Yield (%) |

| Methyl Iodide | 1-Methyl-4-nitropyrazole | 60-75 |

| Benzyl Bromide | 1-Benzyl-4-nitropyrazole | 70-85 |

| Ethyl Bromoacetate | Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate | 65-80 |

Protocol 2: N-Alkylation of 4-Nitropyrazole via the Mitsunobu Reaction

This protocol is particularly useful for the N-alkylation of 4-nitropyrazole with primary and secondary alcohols and has been shown to be effective.[4] The significant acidity of the N-H bond in 4-nitropyrazole makes it a competent nucleophile for this reaction.[4]

Materials:

-

4-Nitropyrazole

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve 4-nitropyrazole (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.2 eq) dropwise to the reaction mixture. The characteristic red color of the azodicarboxylate should dissipate.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkyl-4-nitropyrazole from the triphenylphosphine oxide byproduct.

Expected Results:

The Mitsunobu reaction generally provides good to excellent yields of the N-alkylated product. For 4-nitropyrazole, this method has been successfully applied to a range of alcohols.[4]

| Alcohol | Product | Typical Yield (%) |

| Ethanol | 1-Ethyl-4-nitropyrazole | 80-95 |

| Isopropanol | 1-Isopropyl-4-nitropyrazole | 75-90 |

| (S)-1,2-O-Isopropylideneglycerol | (R)-3-(4-Nitropyrazol-1-yl)propane-1,2-diol derivative | >90[4] |

Visualized Experimental Workflow and Relationships

General Workflow for N-Alkylation of 4-Nitropyrazole

Caption: A generalized workflow for the N-alkylation of 4-nitropyrazole.

Logical Relationship of Reagents in the Mitsunobu Reaction

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Nitropyrazole CAS#: 2075-46-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

methyl (4-nitro-1H-pyrazol-1-yl)acetate synthesis from methyl bromoacetate

Application Note: Synthesis of Methyl (4-nitro-1H-pyrazol-1-yl)acetate

Abstract

This application note details a reliable protocol for the synthesis of this compound, a key intermediate in the development of novel pharmaceutical agents and functional materials. The synthesis involves the N-alkylation of 4-nitro-1H-pyrazole with methyl bromoacetate. This method is straightforward, utilizing common laboratory reagents and yielding the desired product in high purity. The protocol provided is intended for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds that are integral to many biologically active molecules.[1][2] The introduction of a nitro group onto the pyrazole ring can significantly influence the molecule's electronic properties and biological activity. This compound serves as a versatile building block for further chemical modifications, making its efficient synthesis a topic of considerable interest. The protocol described herein is an adaptation of established N-alkylation methodologies for nitro-substituted azoles, providing a direct route to the target compound.[3]

Reaction Scheme

Experimental Protocol

Materials and Equipment

-

4-nitro-1H-pyrazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-